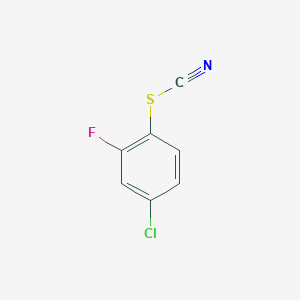

4-Chloro-2-fluorophenylthiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYXTRBSPGXKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluorophenylthiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine. For 4-Chloro-2-fluorophenylthiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts (δ) of these protons are influenced by the electronegativity and positioning of the fluorine, chlorine, and thiocyanate (B1210189) substituents. The spectrum would likely be recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

The aromatic region (typically δ 7.0-8.0 ppm) would feature three distinct signals, each integrating to one proton. The splitting patterns are governed by proton-proton (³JHH) and proton-fluorine (JHF) coupling.

H-3: This proton is adjacent to the fluorine atom and would likely appear as a triplet of doublets (td) due to coupling with H-5 (³JHH) and the fluorine at C-2 (³JHF).

H-5: This proton is situated between the chlorine and thiocyanate groups. It would be expected to show a doublet of doublets (dd) due to coupling with H-3 and H-6.

H-6: This proton is ortho to the thiocyanate group and would likely appear as a doublet of doublets (dd) due to coupling with H-5 and a smaller coupling to the fluorine at C-2 (⁴JHF).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.1 - 7.3 | td | ³JHH, ³JHF |

| H-5 | 7.4 - 7.6 | dd | ³JHH, ⁴JHF |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the thiocyanate carbon. The chemical shifts are influenced by the attached substituents, and the signals for carbons bonded to or near the fluorine atom will exhibit splitting due to carbon-fluorine coupling (JCF).

The carbon atom of the thiocyanate group (-SCN) is expected to appear in the range of 110-120 ppm.

The aromatic carbons will resonate between approximately 115 and 165 ppm. The carbon atom bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-SCN | 110 - 120 | - |

| C-1 | 120 - 125 | ³JCF |

| C-2 | 160 - 165 | ¹JCF (large) |

| C-3 | 115 - 120 | ²JCF |

| C-4 | 135 - 140 | ⁴JCF |

| C-5 | 130 - 135 | ³JCF |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. This signal would be split into a multiplet due to coupling with the aromatic protons, primarily the ortho proton (H-3) and the meta proton (H-6).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are crucial for the definitive assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-3 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated aromatic carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For instance, the proton signal assigned to H-3 would show a correlation to the carbon signal of C-3.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the thiocyanate group (-S-C≡N). This typically appears in the range of 2140-2175 cm⁻¹. Other significant absorptions would include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong band typically in the 1200-1300 cm⁻¹ region.

C-Cl stretching: In the fingerprint region, typically between 700-850 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands in the 800-900 cm⁻¹ region would be characteristic of the 1,2,4-trisubstitution pattern.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric -SCN stretch | 2140 - 2175 | Strong, Sharp |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 850 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. By scattering monochromatic light, typically from a laser, the resulting spectrum reveals shifts in energy that correspond to the specific vibrational frequencies of the molecule's functional groups and skeletal structure.

For this compound, the Raman spectrum is expected to be rich with information due to its substituted aromatic ring and the thiocyanate (-SCN) group. The interpretation of this spectrum is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.govnih.gov Studies on structurally similar compounds, like 4-chloro-2-fluoro toluene (B28343) and 2-chlorophenylisothiocyanate, provide a strong basis for assigning the expected vibrational modes of this compound. nih.govresearchgate.net

The key vibrational modes anticipated in the Raman spectrum of this compound would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C-C stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range.

C-F stretching: The carbon-fluorine stretching vibration is generally observed in the 1250-1020 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching mode is typically found in the lower frequency region of 800-600 cm⁻¹. researchgate.net

Thiocyanate (-SCN) group vibrations: The characteristic vibrations of the thiocyanate group are crucial for identification. The C≡N stretching vibration is expected as a strong, sharp band in the 2180-2130 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 720-680 cm⁻¹ range.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C≡N Stretch (Thiocyanate) | 2130 - 2180 |

| C-C Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

| C-S Stretch (Thiocyanate) | 680 - 720 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₃ClFNS), the molecular weight can be calculated from the atomic masses of its constituent elements. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. This provides a clear signature for the presence of chlorine in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of the thiocyanate group: Cleavage of the C-S bond could lead to the formation of a [C₆H₃ClF]⁺ ion.

Loss of chlorine or fluorine: Fragmentation of the aromatic ring could involve the loss of the halogen substituents.

Formation of the thiocyanate radical: The [SCN]⁺ ion or neutral radical could be observed.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₇H₃ClFNS]⁺ | 187 | Molecular Ion (M⁺) |

| [C₇H₃ClFNS]⁺ | 189 | M+2 Isotope Peak (due to ³⁷Cl) |

| [C₆H₃ClF]⁺ | 129 | Loss of SCN |

| [SCN]⁺ | 58 | Thiocyanate Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the π-electron system and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit several absorption bands corresponding to π → π* transitions. The presence of the chlorine, fluorine, and thiocyanate substituents will influence the positions and intensities of these bands.

Based on studies of similar aromatic compounds, the following electronic transitions can be anticipated:

π → π transitions:* These transitions, originating from the benzene ring, are expected to appear in the UV region, typically between 200 and 300 nm. The substitution pattern on the ring will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

n → π transitions:* The non-bonding electrons on the nitrogen and sulfur atoms of the thiocyanate group, as well as the halogen atoms, could potentially lead to weak n → π* transitions, which are often submerged by the stronger π → π* absorptions.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the assignment of the observed transitions. researchgate.net Analysis of the UV-Vis spectrum helps to characterize the electronic structure of the molecule. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~200 - 250 | Substituted Benzene Ring |

| π → π* | ~250 - 300 | Substituted Benzene Ring |

Microwave Spectroscopy for Rotational Constants and Conformational Analysis

Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of molecules in the gas phase. libretexts.org This method provides highly accurate information about the molecule's moments of inertia, from which its precise three-dimensional structure, including bond lengths and angles, can be determined. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. youtube.com

This compound, being an asymmetric molecule, has a permanent dipole moment and is therefore microwave active. The analysis of its microwave spectrum would yield the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule.

A key aspect of the microwave spectroscopic study of this compound would be the investigation of its conformational isomers. Due to the potential for rotation around the C-S bond, different spatial arrangements of the thiocyanate group relative to the aromatic ring may exist. A study on the related molecule 4-chloro-2-fluorophenol (B1580588) revealed the presence of two distinct conformers (cis and trans), which could be identified and characterized by their unique rotational spectra. furman.edu Similarly, different conformers of this compound would have different moments of inertia and thus distinct sets of rotational constants.

By comparing the experimentally determined rotational constants with those calculated for theoretically optimized structures (e.g., using Gaussian software), the specific conformer or conformers present in the gas phase can be identified. furman.edu The relative intensities of the spectral lines can also provide information about the relative energies of the conformers. furman.edu

Table 4: Information Obtainable from Microwave Spectroscopy of this compound

| Parameter | Description |

|---|---|

| Rotational Constants (A, B, C) | Inversely related to the moments of inertia; used to determine molecular geometry. |

| Bond Lengths and Angles | Derived from the rotational constants of multiple isotopologues. |

| Conformational Isomers | Different conformers will have distinct rotational spectra, allowing for their identification. |

| Dipole Moment Components | Determined from the Stark effect on the rotational transitions. |

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Fluorophenylthiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about electronic structure, energy, and geometry.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a broader set of computational techniques to simulate and predict the behavior of molecules, including their interactions with biological targets.

Analysis of Intermolecular Interactions

Currently, there are no specific studies detailing the intermolecular interactions of 4-Chloro-2-fluorophenylthiocyanate. Such an analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to identify and characterize non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial for understanding the compound's physical properties, crystal packing, and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

The development of statistical models to predict the biological activity of this compound and the identification of specific physicochemical descriptors correlated with its activity have not been reported in the available literature.

Development of Statistical Models for Biological Activity Prediction

QSAR studies are a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's biological activity based on its chemical structure. mdpi.com This process involves creating a mathematical model that correlates the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. mdpi.com These models are valuable for prioritizing the synthesis of new compounds and optimizing lead candidates. nih.gov However, no QSAR models have been specifically developed for this compound.

Identification of Physicochemical Descriptors Correlated with Activity

The identification of physicochemical descriptors that influence biological activity is a key outcome of QSAR analysis. nih.gov These descriptors can include electronic properties (like electrostatic potential), steric factors (related to molecular size and shape), and hydrophobic characteristics. mdpi.comnih.gov For instance, in studies of other compounds, descriptors such as hydrophilicity and hydrogen bond counts have been found to be significant predictors of activity. nih.gov Without specific QSAR studies on this compound, the critical descriptors for its potential biological activity remain unknown.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

There is no published research on the use of molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound or its interactions with potential biological targets. MD simulations provide a dynamic view of molecular systems, allowing researchers to observe how a ligand might bind to a protein's active site and the conformational changes that may occur. This technique is invaluable for understanding the stability of ligand-protein complexes and the specific interactions that govern binding affinity.

Mechanistic Investigations of Biological Activity Associated with 4 Chloro 2 Fluorophenylthiocyanate and Analogues

Enzyme Inhibition Mechanisms

The primary mechanism of action for phenylthiocyanates and their analogues is the inhibition of enzyme function. The electrophilic nature of the thiocyanate (B1210189) and isothiocyanate functional groups allows them to react with nucleophilic residues in proteins, leading to a disruption of their catalytic activity.

The mode of enzyme inhibition by analogues of 4-chloro-2-fluorophenylthiocyanate can vary depending on the specific enzyme and the structure of the inhibitor. Studies on phenethyl isothiocyanate (PEITC), a well-researched analogue, demonstrate a range of inhibition types against various human cytochrome P450 (CYP) isoforms, which are crucial for metabolizing xenobiotics.

Competitive Inhibition : In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. Increasing the substrate concentration can overcome the inhibition. PEITC exhibits competitive inhibition against CYP1A2 and CYP2A6. nih.gov

Non-Competitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. youtube.com This type of inhibition is not overcome by increasing substrate concentration. PEITC acts as a non-competitive inhibitor for several CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov

Mixed-Type Inhibition : This form of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. PEITC displays mixed competitive and non-competitive inhibition against CYP3A4. nih.gov

The specific inhibition constants (Kᵢ) quantify the potency of the inhibitor. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme.

| Enzyme (CYP Isoform) | Catalyzed Activity | Inhibition Type | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| CYP1A2 | Phenacetin O-deethylase | Competitive | 4.5 µM |

| CYP2A6 | Coumarin 7-hydroxylase | Competitive | 18.2 µM |

| CYP2B6 | Benzyloxyresorufin O-dealkylase | Non-Competitive | 1.5 µM |

| CYP2C9 | S-warfarin 7-hydroxylase | Non-Competitive | 6.5 µM |

| CYP2C19 | S-mephenytoin 4'-hydroxylase | Non-Competitive | 12.0 µM |

| CYP2D6 | Bufuralol 1'-hydroxylase | Non-Competitive | 28.4 µM |

| CYP2E1 | Chlorzoxazone 6-hydroxylase | Non-Competitive | 21.5 µM |

| CYP3A4 | Testosterone 6β-hydroxylase | Competitive | 34.0 µM |

| Non-Competitive | 63.8 µM |

Data derived from studies on the analogue phenethyl isothiocyanate (PEITC). nih.gov

The thiocyanate functional group can act as a reactive "warhead" that forms covalent bonds with specific amino acid residues within an enzyme's catalytic pocket. nih.gov Research on potent inhibitors containing a thiocyanate moiety has confirmed this mechanism. For instance, an inhibitor of the SARS-CoV-2 3C-like protease was shown through X-ray crystallography and mass spectrometry to form a covalent bond specifically with the cysteine residue Cys145 in the enzyme's active site. nih.gov

Isothiocyanate analogues show a similar and well-documented mode of action. Their electrophilic carbon atom readily reacts with nucleophilic groups in proteins. researchgate.net The most likely binding sites are the thiol groups of cysteine residues, which are highly nucleophilic, especially when ionized to a thiolate anion. nih.gov Modification of these cysteine residues, which are often critical components of enzyme active sites, can lead to a loss of protein function. nih.gov Other potential, though less favored, binding sites include the amine groups of lysine, arginine, and proline. nih.gov

Beyond direct covalent bonding in an active site, the thiocyanate ion itself can engage in varied interactions across a protein's surface. A survey of the Protein Data Bank revealed that thiocyanate can bind to proteins through nonpolar contacts, particularly with the backbone Cα atom, suggesting a broader ability to interact with and potentially denature or alter the solubility of proteins. nih.gov

Enzyme inhibition can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to enzymes through noncovalent bonds, and their effect can be nullified by removing the inhibitor. pharmacy180.com In contrast, irreversible inhibitors typically form a strong, stable covalent bond with the enzyme, leading to its permanent inactivation. pharmacy180.comyoutube.com Restoration of enzyme activity in this case often requires the synthesis of new enzyme molecules. sigmaaldrich.com

Compounds with thiocyanate and isothiocyanate moieties are frequently studied as irreversible inhibitors due to their ability to form covalent adducts with their target enzymes. nih.govyoutube.com The formation of a covalent bond between a thiocyanate-containing inhibitor and the Cys145 residue of the 3C-like protease is a clear example of this mechanism, leading to time-dependent inactivation of the enzyme. nih.gov

A special class of irreversible inhibitors are "suicide inhibitors" or "mechanism-based inactivators." These compounds are initially unreactive but are converted into a highly reactive form by the enzyme's own catalytic mechanism, which then attacks and inactivates the enzyme. pharmacy180.comsigmaaldrich.com The analogue PEITC has been identified as a mechanism-based inactivator of human CYP2E1, highlighting a sophisticated mode of irreversible inhibition. nih.gov

Interference with Cellular Metabolic Pathways

Bioactive compounds like this compound can exert broader effects by interfering with fundamental cellular processes beyond the inhibition of single enzymes.

Direct evidence linking this compound or its close analogues to the disruption of amino acid biosynthesis is not well-documented in current literature. However, it is mechanistically plausible that such electrophilic compounds could interfere with amino acid metabolism. The same reactivity that allows them to bind to cysteine residues in proteins could theoretically allow them to react with free amino acids containing nucleophilic side chains, such as cysteine and lysine. Furthermore, by inhibiting key enzymes, these compounds could indirectly affect metabolic pathways that are dependent on the products of those enzymes, which could include pathways involved in amino acid synthesis or degradation. For example, sulfur-containing amino acid analogues have been synthesized to act as inhibitors of aminopeptidases, enzymes involved in the breakdown of proteins and peptides. nih.gov

Alterations in lipid metabolism are a recognized hallmark of various diseases, and targeting these pathways is a modern therapeutic strategy. nih.govnih.gov Analogues of this compound have been shown to influence these pathways. For instance, the vegetable-derived isothiocyanate L-sulforaphane was found to affect fatty acid and lipid metabolism in human retinal cells subjected to oxidative stress. researchgate.net

Key enzymes in lipid synthesis, such as ATP-citrate lyase (ACLY), which produces the building block for fatty acids, and acetyl-CoA carboxylase (ACC), which catalyzes the rate-limiting step, are potential targets for small-molecule inhibitors. nih.gov While specific studies on this compound are lacking, the established bioactivity of its analogues suggests that interference with lipid metabolism is a potential mechanism through which it could exert cellular effects. nih.gov

Modulation of Oxidative Stress Responses

There is no available research documenting the effects of this compound on oxidative stress responses in biological systems.

Impact on Cellular Respiration and Protein Synthesis

No studies have been found that investigate the impact of this compound on the processes of cellular respiration or protein synthesis.

Receptor Interaction Mechanisms

Information regarding the interaction of this compound with any biological receptors is not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

As there is no data on the biological activity of this compound, no structure-activity relationship studies have been conducted.

In Vitro SAR Analysis of Structural Modifications

There are no in vitro studies available that analyze the structural modifications of this compound and their effects on biological activity.

Correlation Between Molecular Features and Specific Biological Mechanisms

Due to the lack of data on its biological mechanisms, no correlations between the molecular features of this compound and any specific biological activities have been established.

Environmental Fate and Transformation Pathways of 4 Chloro 2 Fluorophenylthiocyanate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity, primarily through processes like photolysis and hydrolysis. For 4-Chloro-2-fluorophenylthiocyanate, its aromatic structure, halogen substituents (chlorine and fluorine), and thiocyanate (B1210189) group will dictate its susceptibility to these degradation mechanisms.

Photolytic transformation, or photodegradation, is the breakdown of chemical compounds by light energy. The rate and products of photolysis are influenced by the light absorption characteristics of the molecule and the presence of other reactive species in the environment.

While specific photolysis studies on this compound are not available, the degradation of other halogenated aromatic compounds suggests potential pathways. The carbon-halogen and carbon-sulfur bonds are likely to be the most susceptible to photolytic cleavage. The energy from sunlight, particularly in the UV spectrum, can lead to the homolytic cleavage of the C-Cl or C-S bond, generating radical species.

In aquatic systems, direct photolysis may occur if the compound absorbs light in the environmentally relevant spectrum (>290 nm). Indirect photolysis, mediated by photosensitizers present in natural waters (e.g., humic acids, nitrate (B79036) ions), can also play a significant role. These sensitizers can absorb light and transfer the energy to the thiocyanate compound or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack the molecule.

Potential photolytic degradation pathways for this compound could include:

Dehalogenation: The cleavage of the carbon-chlorine bond, leading to the formation of 2-fluorophenylthiocyanate.

Cleavage of the Thiocyanate Group: The C-S bond could break, leading to the formation of 4-chloro-2-fluorophenol (B1580588) and thiocyanate ion (SCN⁻). wikipedia.org

Ring Cleavage: Although less likely under typical environmental conditions, high-energy UV radiation could lead to the breakdown of the aromatic ring.

In terrestrial systems, photolysis on soil surfaces can also occur. The extent of this process is influenced by factors such as soil composition, moisture content, and the amount of sunlight reaching the soil surface. The compound adsorbed to soil particles may be more or less susceptible to photolysis compared to when it is in an aqueous solution.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis will depend on the stability of the thiocyanate group attached to the phenyl ring under different pH conditions.

Organic thiocyanates can undergo hydrolysis to form thiocarbamates as intermediates, which then may further decompose. wikipedia.org However, aryl thiocyanates are generally more stable than their alkyl counterparts. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring can influence the rate of hydrolysis.

Studies on the hydrolysis of related compounds suggest that under typical environmental pH conditions (pH 5-9), the hydrolysis of this compound may be a slow process. Significant hydrolysis might only occur under more extreme pH conditions (acidic or alkaline) that are not commonly found in the environment.

Potential hydrolysis products could include:

4-Chloro-2-fluorophenol: Formed by the replacement of the thiocyanate group with a hydroxyl group.

Thiocyanate Ion (SCN⁻): Released into the aqueous phase upon cleavage from the aromatic ring.

It is important to note that the high stability of many fluorinated organic compounds suggests that the C-F bond in this compound is likely to be highly resistant to hydrolysis. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process in determining the persistence of a chemical in the environment.

The microbial degradation of halogenated aromatic compounds is a well-studied field, and these studies can provide insights into the potential fate of this compound. nih.govnih.gov Microorganisms have evolved diverse enzymatic systems to break down these often-recalcitrant molecules. nih.gov

The degradation of this compound would likely be initiated by enzymes that can attack the aromatic ring or the thiocyanate group. The presence of two different halogens (chlorine and fluorine) may present a challenge for microbial enzymes.

Potential microbial degradation pathways include:

Dioxygenase Attack: Aerobic bacteria often initiate the degradation of aromatic compounds by incorporating two atoms of oxygen into the aromatic ring using dioxygenase enzymes. This would lead to the formation of a dihydroxylated intermediate (a catechol), which can then undergo ring cleavage. nih.gov

Dehalogenation: Microorganisms can remove halogen substituents through various enzymatic reactions, including reductive, hydrolytic, or oxygenolytic dehalogenation. nih.gov The removal of the chlorine atom is generally more favorable than the removal of the fluorine atom.

Thiocyanate Group Metabolism: The thiocyanate group could be metabolized by specific enzymes. For instance, thiocyanate hydrolase, found in some bacteria, can hydrolyze thiocyanate to carbonyl sulfide (B99878) and ammonia. ebi.ac.uknih.gov Another enzyme, thiocyanate dehydrogenase, can degrade thiocyanate to sulfur and cyanate. nih.gov If the thiocyanate group is first cleaved from the aromatic ring, the resulting thiocyanate ion (SCN⁻) could be degraded by various microorganisms. nih.gov

Identifying the metabolites formed during the degradation of this compound is essential for a complete understanding of its environmental fate and potential risks. Based on the predicted degradation pathways, several potential metabolites could be formed.

Table 1: Potential Environmental Metabolites of this compound

| Potential Metabolite | Formation Pathway | Further Degradation Potential |

| 4-Chloro-2-fluorophenol | Hydrolysis or microbial cleavage of the thiocyanate group. | Can be further degraded by microorganisms, often via ring hydroxylation and cleavage. nih.gov |

| 2-Fluorophenylthiocyanate | Photolytic or microbial dechlorination. | May undergo further degradation similar to the parent compound. |

| 4-Chloro-2-fluorocatechol | Microbial dioxygenase attack on the aromatic ring. | Susceptible to enzymatic ring cleavage, leading to mineralization. |

| Thiocyanate Ion (SCN⁻) | Cleavage from the aromatic ring through photolysis, hydrolysis, or microbial action. | Can be biodegraded by a variety of microorganisms. nih.gov |

| Carbonyl Sulfide (COS) | Enzymatic hydrolysis of the thiocyanate group. nih.gov | Can be further metabolized by microorganisms. |

Studies on the microbial metabolism of halogenated thiophenols have shown that methylation can be a significant transformation pathway, leading to the formation of more persistent and bioaccumulative methylthioanisoles. asm.org It is plausible that a similar methylation process could occur with this compound or its degradation products.

Environmental Distribution and Partitioning Behavior

The environmental distribution of a chemical describes how it moves and accumulates in different environmental compartments, such as water, soil, air, and biota. This behavior is governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

For this compound, the presence of halogen atoms and the aromatic ring suggests that it is likely to be a hydrophobic compound with low water solubility and a tendency to adsorb to soil and sediment.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning Behavior

| Property | Predicted Behavior for this compound | Basis of Prediction |

| Water Solubility | Low | Hydrophobic nature of the halogenated aromatic structure. |

| Octanol-Water Partition Coefficient (Kow) | High | Indicates a tendency to partition into organic matter and fatty tissues (bioaccumulation potential). Halogenated aromatic compounds generally have high Kow values. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Strong adsorption to soil organic matter is expected, limiting its mobility in soil and potential for groundwater contamination. tandfonline.com |

| Henry's Law Constant (H) | Low to Moderate | This value, which indicates the tendency of a chemical to partition between air and water, is difficult to predict without experimental data. However, for many chlorinated aromatic compounds, the Henry's Law constant is in the low to moderate range. henrys-law.orgepa.govca.govcopernicus.org |

| Vapor Pressure | Low | As a solid at room temperature (inferred from similar compounds), it is expected to have a low vapor pressure, indicating low volatility. |

The presence of the fluorine atom can significantly influence the partitioning behavior of organic compounds. nih.gov Highly fluorinated compounds can exhibit unique properties that differ from their non-fluorinated or chlorinated analogs.

In the environment, this compound is expected to be predominantly found in soil and sediment due to its likely high Koc value. tandfonline.com Its low water solubility would limit its concentration in the aqueous phase, and its low vapor pressure would suggest that atmospheric transport is not a primary distribution pathway. However, transport via airborne particulate matter is a possibility. The potential for bioaccumulation in organisms exists due to its expected high Kow value.

Modeling of Partitioning Between Environmental Compartments (Air, Water, Soil, Sediment)

Due to a lack of direct experimental data for this compound, its partitioning behavior in the environment is predicted using Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds. These models estimate the distribution of a chemical in various environmental compartments such as air, water, soil, and sediment based on its physicochemical properties.

The partitioning of a chemical is governed by several key coefficients:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to bind to the organic matter in soil and sediment. A high Koc value suggests the compound will be largely immobile in soil and prefer to adsorb to sediment in aquatic systems. For aromatic thiocyanates, the Koc can be estimated based on the values of related compounds. For instance, methyl isothiocyanate has reported Koc values ranging from 3 to 14.5. nih.gov Given the increased halogenation and aromaticity of this compound, its Koc value is expected to be significantly higher, suggesting strong adsorption to soil and sediment organic matter.

Octanol-Water Partitioning Coefficient (Kow): This coefficient is a measure of a chemical's hydrophobicity and its potential for bioaccumulation. A higher Kow value indicates a greater affinity for fatty tissues and organic matter. While specific data for this compound is unavailable, the presence of chlorine and fluorine atoms on the benzene (B151609) ring generally increases hydrophobicity. researchgate.net For comparison, substituted phenols, which share the aromatic ring structure, show a wide range of Kow values depending on their specific substitutions. acs.org It is anticipated that this compound would have a relatively high Kow, indicating a tendency to partition into organic matter and potentially bioaccumulate.

Henry's Law Constant (H or Kh): This constant describes the partitioning of a chemical between air and water. A higher Henry's Law constant suggests a greater tendency for the compound to volatilize from water into the air. For ethyl thiocyanate, a related organothiocyanate, the Henry's Law constant (Hscp) at 298.15 K is reported as 1.7×10⁻¹ mol/(m³Pa). henrys-law.org For methyl isothiocyanate, the estimated Henry's Law constant is 4.5X10⁻⁵ atm-cu m/mole, suggesting that volatilization from moist soil surfaces is an important fate process. nih.gov The Henry's Law coefficient for methyl isothiocyanate was found to be much smaller than that for chloropicrin, indicating lower volatility from aqueous solutions. researchgate.net The value for this compound would be influenced by the opposing effects of the halogen atoms (which can increase volatility) and the larger molecular size (which tends to decrease it). Modeling would be required for a precise estimation.

Based on these principles, a multimedia fugacity model would predict that this compound, upon release into the environment, would predominantly partition to soil and sediment due to its expected high Koc and Kow values. A lesser, but still potentially significant, fraction may volatilize into the atmosphere, depending on its precise Henry's Law constant. Its low anticipated water solubility would limit its concentration in the aqueous phase.

Table 1: Estimated Partitioning Behavior of this compound

| Environmental Compartment | Predicted Partitioning Tendency | Rationale |

| Air | Low to Moderate | The potential for volatilization is governed by the Henry's Law constant. While data for the specific compound is lacking, related thiocyanates show some volatility. nih.govhenrys-law.orgresearchgate.net The halogenation might increase this tendency. |

| Water | Low | High hydrophobicity, indicated by an expected high Kow value, and strong adsorption to organic matter (high Koc) suggest low water solubility. The compound will likely not persist in significant concentrations in the water column but will partition to suspended solids and sediment. |

| Soil | High | A high Koc value is anticipated due to the aromatic ring and halogen substituents, leading to strong adsorption to soil organic matter. nih.gov This will limit its mobility in soil and lead to its accumulation in this compartment. |

| Sediment | High | Similar to soil, the expected high Koc value indicates that in aquatic environments, this compound will adsorb strongly to the organic matter in sediments, making it a significant sink for the compound. |

Factors Influencing Environmental Mobility

The movement of this compound through the environment is influenced by a combination of its chemical properties and the characteristics of the surrounding environmental matrix. uludag.edu.trresearchfloor.org

Key Factors Include:

Sorption: The process of a chemical binding to soil or sediment particles is a primary determinant of its mobility. oregonstate.edu For this compound, the strong affinity for organic matter, as predicted by a high Koc value, will significantly retard its movement through soil and reduce its bioavailability in aquatic systems. fao.org The presence of clay minerals in soil can also contribute to adsorption. carnegiescience.edu

Water Solubility: Chemicals with low water solubility are less likely to be transported by water flow, either through surface runoff or leaching into groundwater. fao.org The hydrophobic nature of this compound, inferred from its structure, suggests low water solubility, thereby limiting its mobility in aqueous phases.

Soil Properties: The composition of the soil plays a crucial role. researchfloor.org

Organic Matter Content: Soils with high organic matter content will more strongly adsorb the compound, reducing its mobility. researchfloor.org

Texture: Sandy soils with larger particles and lower surface area allow for greater mobility compared to clay-rich soils, which have a higher capacity for sorption. researchfloor.org

pH: The pH of the soil and water can influence the chemical form and sorption of some compounds, particularly those that can ionize. oregonstate.edu While this compound is not expected to ionize, pH can affect the surface charge of soil particles and thus influence sorption.

Climatic and Environmental Conditions:

Temperature: Higher temperatures can increase the rate of volatilization and may decrease sorption, potentially increasing mobility. carnegiescience.edu

Rainfall: Heavy rainfall can increase the potential for surface runoff and leaching. researchfloor.org However, for a compound that is strongly sorbed to soil, the majority of its movement in runoff will be associated with eroded soil particles rather than dissolved in the water. uludag.edu.tr

Degradation Processes: The persistence of a compound affects its potential for transport. If this compound is readily degraded by microbial action, hydrolysis, or photolysis, its movement from the point of application will be limited. oregonstate.edufao.org The thiocyanate group can be subject to microbial degradation. nih.gov

Table 2: Influence of Environmental Factors on the Mobility of this compound

| Factor | Influence on Mobility |

| High Soil Organic Matter | Decreases mobility due to increased sorption. researchfloor.org |

| High Clay Content in Soil | Decreases mobility due to increased sorption. researchfloor.org |

| Sandy Soil Texture | Increases potential for mobility and leaching. researchfloor.org |

| High Rainfall | Increases the potential for transport via runoff (primarily particle-bound) and leaching. researchfloor.org |

| High Temperature | May increase mobility by increasing volatilization and decreasing sorption. carnegiescience.edu |

| Rapid Degradation | Decreases the potential for long-range transport by reducing the amount of compound available to move. oregonstate.edu |

Academic Analysis of Patent Literature Pertaining to Halogenated Phenyl Thiocyanates

Review of Patented Synthetic Routes and Process Innovations

The synthesis of halogenated phenyl thiocyanates, including 4-Chloro-2-fluorophenylthiocyanate, is a subject of significant interest in patent literature, driven by their utility as intermediates in the production of pharmaceuticals and agrochemicals. A review of patents reveals several key methodologies for their preparation, primarily centered around the thiocyanation of corresponding anilines or the substitution of other functional groups.

A prevalent method involves the diazotization of a substituted aniline (B41778) followed by reaction with a thiocyanate (B1210189) salt. For instance, the synthesis of 4-chloro-2-fluorotoluene, a related halogenated phenyl compound, has been patented via a process that involves the diazotization of 5-chloro-2-methylaniline. This is followed by thermolysis of the resulting diazonium salt. google.com This general strategy can be adapted for the synthesis of this compound, starting from 4-chloro-2-fluoroaniline (B1294793). The aniline is first converted to its diazonium salt, which is then reacted with a thiocyanate source, such as potassium or sodium thiocyanate, to introduce the thiocyanate group onto the aromatic ring.

Innovations in this area often focus on improving yield, purity, and reaction conditions. For example, a patented method for preparing 4-chloro-2-fluoronitrobenzene (B1582716), a precursor for the corresponding aniline, involves the diazotization of 5-chloro-2-nitroaniline (B48662) and subsequent reaction with an aqueous solution of hexafluorophosphoric acid to form a diazonium salt, which is then thermally decomposed. google.com This highlights the use of specific reagents to enhance the efficiency of the diazotization and subsequent substitution steps. Another approach describes the synthesis of 4-chloro-2-fluoronitrobenzene from 3,4-dinitrochlorobenzene in the presence of an acid halide, which selectively substitutes a nitro group. google.com

The direct thiocyanation of phenols is another patented route. This process can involve the reaction of a phenol (B47542) with thiocyanogen (B1223195) or with nascent thiocyanogen generated in situ from an inorganic thiocyanate and a halogen. google.com While this method is well-established, innovations have focused on making it more suitable for commercial-scale production by improving solvent recovery and managing the formation of byproducts like thiocyanic acid. google.com

The table below summarizes some of the patented synthetic approaches relevant to the formation of the 4-chloro-2-fluorophenyl moiety, which is the core structure of this compound.

| Starting Material | Key Reagents/Conditions | Product | Patent Reference |

| 5-chloro-2-methylaniline | 1. Anhydrous hydrofluoric acid (salification) 2. Sodium nitrite (B80452) (diazotization) 3. Thermolysis | 4-chloro-2-fluorotoluene | CN102786386B google.com |

| 5-chloro-2-nitroaniline | 1. Diazotization 2. Hexafluorophosphoric acid 3. Thermal decomposition | 4-chloro-2-fluoronitrobenzene | CN1398846A google.com |

| 3,4-dinitrochlorobenzene | Metal fluoride, aprotic polar solvent, acid halide | 4-chloro-2-fluoronitrobenzene | JP2779527B2 google.com |

| Phenols | Inorganic thiocyanate, halogen, anhydrous solvent | Thiocyanophenols | US3202690A google.com |

| 3-chloroaniline | Acetylation, nitration, deprotection, Schiemann reaction | 4-chloro-2-fluoronitrobenzene | Journal of Chemical Research 2004 researchgate.net |

Analysis of Intellectual Property Trends in Related Agrochemical and Pharmaceutical Applications

The intellectual property landscape for halogenated phenyl thiocyanates and related compounds reveals a strong and ongoing interest in their application within the agrochemical and pharmaceutical sectors. Patents in this domain are frequently focused on the discovery of new compositions of matter with enhanced biological activity, as well as novel formulations and uses.

In the agrochemical field, phenyl isothiocyanates, which are structurally related to phenyl thiocyanates, have been patented as fungicides. google.com For instance, certain phenyl isothiocyanate derivatives have demonstrated fungicidal activity against various plant pathogens, including cucumber anthracnose, cucumber downy mildew, and rice plant blast. google.com The patents often claim a general chemical structure with various substituents on the phenyl ring, aiming for broad protection over a class of potentially active compounds. The trend is to secure intellectual property not only on the active ingredient itself but also on its formulation into usable products like emulsions, wettable powders, and granules. google.com

In the pharmaceutical arena, the patenting of halogenated phenyl derivatives is also prevalent. While a direct patent for the pharmaceutical use of this compound was not identified in the initial search, numerous patents exist for complex molecules containing halogenated phenyl rings that exhibit therapeutic activity. For example, solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide have been patented, highlighting the importance of this structural motif in drug development. google.com The patents in this area are often very specific, covering particular crystalline forms or salts of the active pharmaceutical ingredient, as these can have significant implications for the drug's stability, bioavailability, and manufacturability.

The following table outlines the trends in patent applications for related compounds, showcasing the focus on specific applications and the companies driving the innovation.

| Compound Class/Derivative | Patented Application | Key Assignees/Inventors | Intellectual Property Trend |

| Phenyl isothiocyanates | Agricultural fungicides | Not specified in abstract | Broad claims on chemical structures and formulations for crop protection. google.com |

| Halogenated Phenyl Derivatives | Pharmaceutical compositions (e.g., for cancer treatment) | Celgene Corp | Specific claims on solid forms (polymorphs, salts) of active pharmaceutical ingredients. google.com |

| Thiocyano-phenyl-isothiocyanates | Pesticides (insecticides, fungicides, bactericides) | Not specified in abstract | Claims covering a wide range of pests and low toxicity to warm-blooded animals. google.com |

Examination of Broad Patent Claims Related to Chemical Classes

A significant trend in the chemical and pharmaceutical patent landscape is the use of broad genus claims, where a patent seeks to cover a large class of related chemical compounds. This strategy aims to secure a wide scope of protection, encompassing not only the specific compounds synthesized and tested but also numerous other structurally similar molecules that might have similar utility.

Patents related to halogenated phenyl thiocyanates and their isothiocyanate isomers often feature such broad claims. For example, a patent might claim a general formula where the phenyl ring can be substituted with various halogens, alkyl groups, or other functional groups at different positions. google.com The goal is to prevent competitors from making minor chemical modifications to a patented molecule to circumvent the patent while still benefiting from the core invention.

However, the legal and scientific validity of such broad claims is a subject of ongoing debate and legal challenges. For a patent to be valid, the claimed invention must be enabled, meaning the patent's specification must teach someone skilled in the art how to make and use the full scope of the claimed invention without undue experimentation. In a landmark case, the U.S. Supreme Court affirmed a decision that invalidated patent claims for a genus of antibodies because the patent did not sufficiently enable the full scope of the claimed genus. wsgr.com This underscores the "patent bargain," where the inventor is granted exclusive rights in exchange for a full and clear disclosure of the invention to the public. wsgr.com

The use of broad claims is particularly common in the early stages of discovery, where a company may have identified a novel chemical scaffold with promising biological activity. The initial patent filing will often attempt to claim a wide range of derivatives to protect the company's investment in research and development. As research progresses, more specific patents may be filed on individual compounds with superior properties or on specific formulations and uses.

This practice of filing broad genus claims has significant implications for innovation. While it can incentivize pioneering research by providing a strong initial intellectual property position, it can also potentially stifle subsequent innovation by creating a "patent thicket" that makes it difficult for others to conduct research in the same area without infringing on existing patents.

Emerging Research Areas and Future Directions for 4 Chloro 2 Fluorophenylthiocyanate Research

Design of Novel Analogues with Enhanced Specificity or Potency

The development of new chemical entities with improved biological activity is a cornerstone of medicinal chemistry. For 4-Chloro-2-fluorophenylthiocyanate, the design of novel analogues is a key area of research aimed at enhancing its specificity and potency. This involves the systematic modification of its chemical structure to optimize its interaction with biological targets.

Aryl thiocyanates, the class of compounds to which this compound belongs, are recognized as versatile building blocks in the synthesis of a wide array of functionalized aromatic compounds, including those with medicinal importance. nih.gov The core structure of this compound offers several positions for chemical modification. For instance, altering the substitution pattern on the phenyl ring or replacing the thiocyanate (B1210189) group with other functional moieties can lead to the generation of a library of new compounds.

The synthesis of such analogues often relies on established chemical reactions. For example, the regioselective C–H thiocyanation of arenes, catalyzed by agents like iron(III) chloride, provides a direct method for introducing the thiocyanate group into aromatic rings. nih.gov This methodology can be adapted to create derivatives of this compound with diverse substitution patterns. Furthermore, visible-light-mediated synthesis from arylazo sulfones represents another modern approach to producing aryl thiocyanates. researchgate.net

The biological evaluation of these newly synthesized analogues is a critical step. For instance, novel derivatives of 7-chloro-(4-thioalkylquinoline) have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. mdpi.com Similarly, new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have demonstrated potential as anticancer and antiangiogenic agents. nih.gov These studies provide a framework for evaluating the potential therapeutic applications of novel this compound analogues.

Table 1: Potential Modifications for Analogue Design

| Modification Site | Potential Changes | Desired Outcome |

| Phenyl Ring | Introduction of additional substituents (e.g., alkyl, alkoxy, nitro groups) | Modulate lipophilicity, electronic properties, and steric interactions to improve target binding. |

| Phenyl Ring | Replacement of the chloro or fluoro atoms with other halogens or functional groups | Investigate the role of specific atoms in biological activity and selectivity. |

| Thiocyanate Group | Isosteric replacement with groups like isothiocyanate, selenocyanate, or other sulfur-containing moieties | Explore alternative binding modes and potential for altered reactivity or metabolic stability. |

Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. Advanced spectroscopic and imaging techniques are indispensable tools for elucidating the molecular interactions and cellular effects of this compound.

Spectroscopic methods are crucial for the characterization of aryl thiocyanates. Techniques such as 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of newly synthesized compounds. nih.gov For instance, the spectroscopic data for various aryl thiocyanates, including chemical shifts and mass-to-charge ratios, have been well-documented. nih.gov The absorption spectra of related copper-thiocyanate complexes have also been studied, providing insights into their electronic properties. researchgate.net

Beyond basic characterization, advanced techniques can provide deeper mechanistic insights. For example, fluorescence quenching and cyclic voltammetry analysis can be employed to study the photophysical and electrochemical properties of aryl thiocyanates, shedding light on their potential roles in redox processes or as photosensitizers. chemrxiv.org Spectrophotometric methods can be utilized for the quantitative analysis of thiocyanate ions, which can be adapted to study the release or metabolism of this compound in biological systems. acs.org

Imaging techniques offer the ability to visualize the localization and effects of compounds within cells and tissues. While specific imaging studies on this compound are not yet widely reported, the principles can be extrapolated from related fields. For example, fluorescently labeled analogues could be synthesized to track their uptake and distribution within cells using confocal microscopy. This would provide valuable information about their cellular targets and potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.net These powerful computational tools can accelerate the identification of promising new compounds and optimize their properties, offering a significant advantage in the study of molecules like this compound.

AI and ML algorithms can be applied at various stages of the drug discovery pipeline. researchgate.net In the context of this compound, these technologies can be used to:

Predict Biological Activity: By training models on large datasets of chemical structures and their corresponding biological activities, it is possible to predict the potential therapeutic effects of novel this compound analogues before they are synthesized. This can help prioritize the most promising candidates for further investigation.

Optimize Molecular Properties: AI can be used to design molecules with specific desired properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Generative models can propose novel chemical structures that are likely to be active against a particular biological target.

Analyze Large Datasets: The integration of AI with high-throughput screening and other data-intensive techniques can help to identify patterns and relationships that would be difficult for human researchers to discern. This can lead to new insights into the mechanism of action of this compound and its derivatives.

Catalyst Design and Optimization: AI workflows are being developed to streamline the discovery and optimization of catalysts for chemical synthesis. arxiv.orgresearchgate.net This could be applied to improve the efficiency and sustainability of the synthesis of this compound and its analogues.

The combination of continuous flow chemistry with AI offers a pathway towards more intelligent, automated, and flexible chemical production. researchgate.net This approach could be particularly valuable for the scalable and efficient synthesis of promising drug candidates derived from this compound.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-fluorophenylthiocyanate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting the corresponding amine (e.g., 4-chloro-2-fluoroaniline) with thiophosgene (CSCl₂) or a thiocyanate-transfer reagent like ammonium thiocyanate under controlled conditions . Key steps include:

- Amine Activation : The amine is dissolved in anhydrous dichloromethane or toluene, followed by slow addition of thiophosgene at 0–5°C to minimize side reactions (e.g., hydrolysis).

- Workup : The mixture is stirred for 12–24 hours, then quenched with ice water. The product is extracted using organic solvents and purified via column chromatography (silica gel, hexane/ethyl acetate).

- Yield Optimization : Excess thiophosgene (1.2–1.5 equiv) and inert atmospheres (N₂/Ar) improve yields (70–85%) by preventing oxidation of intermediates.

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or EI-MS shows the molecular ion peak at m/z ≈ 187.6 (C₇H₃ClFNS⁺) with fragments at m/z 142 (loss of SCN) and 95 (C₆H₃ClF⁺) .

- X-ray Crystallography : Used to confirm planar geometry and bond angles (C-S-C ≈ 97–100°) in single crystals grown from ethanol .

Basic: How does the reactivity of this compound differ from its isothiocyanate isomer?

Methodological Answer:

- Nucleophilic Substitution : The thiocyanate group (-SCN) undergoes nucleophilic attack at sulfur, forming thiols (e.g., with Grignard reagents), while isothiocyanates (-N=C=S) react at nitrogen.

- Cycloadditions : Thiocyanates participate in [2+2] cycloadditions with alkenes under UV light, whereas isothiocyanates form thiazolidinones with amines .

- Thermal Stability : Thiocyanates decompose above 150°C, releasing HCN, while isothiocyanates are more stable (decomposition >200°C) .

Advanced: How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron density and frontier orbitals .

- Regioselectivity Analysis :

- Calculate Fukui indices to identify electrophilic (C-2 fluorine) and nucleophilic (thiocyanate sulfur) sites.

- Simulate reaction pathways for nucleophilic attack, showing lower activation energy for SCN⁻ addition at sulfur vs. nitrogen.

- Solvent Effects : Include PCM models (e.g., DCM) to refine solvation energies and transition states .

Advanced: How can researchers resolve contradictions in reported reaction outcomes for thiocyanate derivatives?

Methodological Answer:

- Case Study : Discrepancies in substitution yields (e.g., 50% vs. 80%) may arise from residual moisture or competing pathways.

- Control Experiments : Repeat reactions under strict anhydrous conditions (molecular sieves, Schlenk line) and monitor intermediates via TLC/GC-MS.

- Kinetic Profiling : Use stopped-flow NMR to track real-time thiocyanate consumption and byproduct formation .

- Statistical Validation : Apply ANOVA to compare batch variations (e.g., reagent purity, temperature gradients) .

Advanced: What are the emerging applications of this compound in drug discovery and materials science?

Methodological Answer:

- Pharmaceutical Intermediates :

- Serve as a scaffold for kinase inhibitors via Suzuki coupling (e.g., introducing pyridyl groups at the chloro position) .

- Thiourea derivatives (from amine addition) show antimicrobial activity (MIC ≈ 2–8 µg/mL against S. aureus) .

- Materials Chemistry :

- Polymerize with diols to form thiourethane-based coatings with high thermal stability (TGA decomposition >300°C) .

Advanced: How can in vitro toxicity assays guide the safe handling of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.